molecular formula C19H18F3NO2 B1321624 2-Morpholinomethyl-3'-trifluoromethylbenzophenone CAS No. 898750-80-6

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

Cat. No. B1321624
M. Wt: 349.3 g/mol
InChI Key: VDHSYDJZXKTZES-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Morpholine derivatives are of interest in the field of medicinal chemistry and materials science due to their potential biological activity and their utility as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . Another example is the synthesis of a key intermediate for DNA-PK inhibitors, which employs allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . These methods highlight the versatility of synthetic approaches that can be applied to morpholine derivatives, potentially including the synthesis of 2-Morpholinomethyl-3'-trifluoromethylbenzophenone.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using techniques such as single-crystal X-ray analysis. For instance, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined, revealing its orthorhombic system and space group . This level of structural detail is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For example, the semicarbazones or phenylhydrazones of 2-aminobenzophenone can be cyclized to form benzo[e]-1,3,4-triazepine derivatives . Additionally, the reaction of morpholinium cations with different chloro-nitrobenzoates can lead to the formation of hydrogen-bonded chains and rings, demonstrating the ability of morpholine derivatives to participate in hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure and the presence of functional groups. For example, the introduction of trifluoromethyl groups can affect the compound's lipophilicity, which is important for its biological activity . The crystallographic data provided for certain morpholine derivatives can also give insights into their density and molecular packing, which are relevant for material science applications .

Scientific Research Applications

Synthesis and Characterization

  • Development of Derivatives for Crystal Analysis : A study synthesized and characterized biologically active 1,2,4-triazole derivatives, including a compound similar to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, for crystal analysis via X-ray diffraction. This research highlights its utility in crystallography and molecular interactions study (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

  • Key Precursor in DNA-PK Inhibitor Synthesis : It has been used as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its importance in the development of therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Molecular and Chemical Studies

  • Quantum Chemical Studies for Corrosion Inhibition : This compound has been included in quantum chemical studies to determine its effectiveness as a corrosion inhibitor for steel, indicating its potential in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

  • Membrane-Protective Activity Research : Research on derivatives of 2,6-diisobornylphenol, which includes compounds related to 2-Morpholinomethyl-3'-trifluoromethylbenzophenone, showed significant membrane-protective and antioxidant activities. This demonstrates its potential in pharmacological and biochemical research (Buravlev, Chukicheva, Shevchenko, & Kutchin, 2017).

  • Development of Fluorescent Probes for Hypoxic Cells : A derivative of this compound was used to develop a fluorescent probe for hypoxic cells, which is crucial in biomedical research for disease-relevant hypoxia imaging (Feng, Wang, Chen, Wang, Wang, Li, Li, Zhou, & Zhang, 2016).

properties

IUPAC Name

[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSYDJZXKTZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615824
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

CAS RN

898750-80-6
Record name {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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